molecular formula C19H19N5O3 B7713054 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B7713054
M. Wt: 365.4 g/mol
InChI Key: CWRFAQUQGKFJMJ-UHFFFAOYSA-N
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Description

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole, also known as MNPO, is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. MNPO is a heterocyclic compound that has a unique structure, which makes it an attractive candidate for various research applications. In

Mechanism of Action

The mechanism of action of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is not well understood. However, several studies have suggested that 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole may interact with proteins and enzymes in cells, leading to changes in cellular function. 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been reported to inhibit the activity of certain enzymes, which makes it an attractive candidate for drug design.
Biochemical and Physiological Effects:
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to exhibit good biocompatibility, which makes it suitable for use in biological systems. Additionally, 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been reported to exhibit good cell permeability, which makes it an attractive candidate for drug design. 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to exhibit low toxicity in vitro, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. The unique structure of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole makes it an attractive candidate for various research applications, including drug design, fluorescent labeling, and bioimaging. Additionally, 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to exhibit good biocompatibility and low toxicity in vitro, which makes it a promising candidate for further research. However, the synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is challenging, and the yield of the reaction varies depending on the reaction conditions.

Future Directions

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has several potential future directions for research. One possible direction is to explore the use of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole as a fluorescent probe for bioimaging applications. Additionally, 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole could be further explored as a potential drug candidate for the treatment of certain diseases. Another possible direction is to explore the use of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole in the development of new materials with unique properties.
Conclusion:
In conclusion, 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a unique chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in drug design, fluorescent labeling, and bioimaging. The unique structure of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole makes it an attractive candidate for various research applications. 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to exhibit good biocompatibility and low toxicity in vitro, which makes it a promising candidate for further research. However, the synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is challenging, and the yield of the reaction varies depending on the reaction conditions. Further research is needed to fully understand the mechanism of action of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole and to explore its potential applications in scientific research.

Synthesis Methods

The synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole involves the reaction between 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde and phenylhydrazine in the presence of a catalyst. The reaction leads to the formation of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole as a yellow solid. The synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been reported in several research papers, and the yield of the reaction varies depending on the reaction conditions.

Scientific Research Applications

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. The unique structure of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole makes it an attractive candidate for various research applications, including drug design, fluorescent labeling, and bioimaging. 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been reported to exhibit good photophysical properties, which makes it suitable for bioimaging applications. Additionally, 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to exhibit good cell permeability, which makes it an attractive candidate for drug design.

properties

IUPAC Name

5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-22-9-11-23(12-10-22)16-8-7-15(13-17(16)24(25)26)19-20-18(21-27-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRFAQUQGKFJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine

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